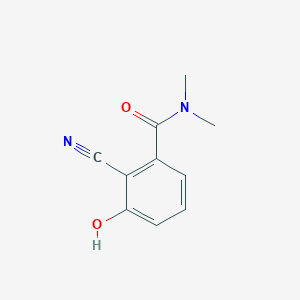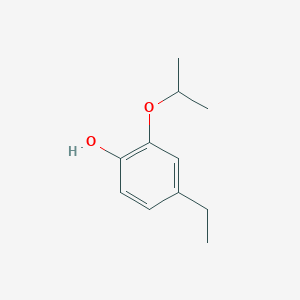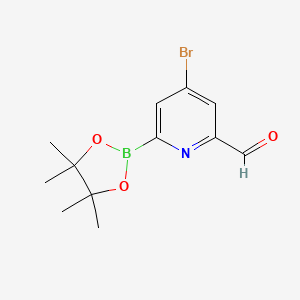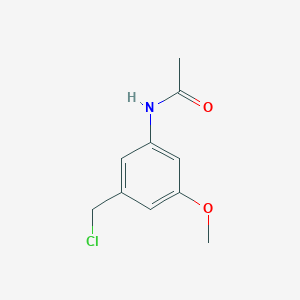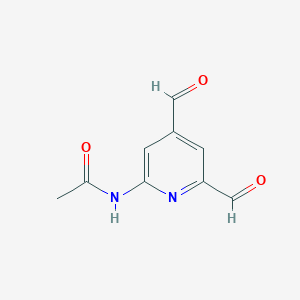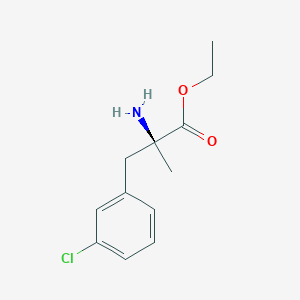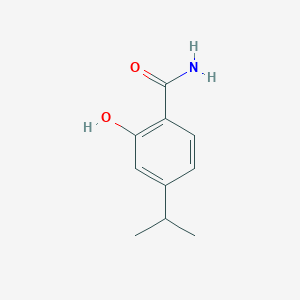![molecular formula C6H5N3O B14852667 1H-Pyrazolo[4,3-C]pyridine, 5-oxide CAS No. 871836-50-9](/img/structure/B14852667.png)
1H-Pyrazolo[4,3-C]pyridine, 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[4,3-C]pyridine, 5-oxide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring. The 5-oxide derivative introduces an oxygen atom at the fifth position, which can significantly alter the compound’s chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-C]pyridine, 5-oxide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under oxidative conditions. For instance, the reaction of aminopyrazoles with 1,2-diketones in the presence of an oxidizing agent like manganese dioxide can yield the desired compound . Another method involves the use of phosphorus oxychloride in the presence of a base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazolo[4,3-C]pyridine, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 5-oxide group to other functional groups.
Substitution: The compound can undergo substitution reactions at various positions on the pyrazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxides, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,3-C]pyridine, 5-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[4,3-C]pyridine, 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
Comparison: 1H-Pyrazolo[4,3-C]pyridine, 5-oxide is unique due to the presence of the 5-oxide group, which can significantly alter its chemical and biological properties compared to other pyrazolopyridines. This modification can enhance its reactivity and potential as a bioactive molecule .
Eigenschaften
CAS-Nummer |
871836-50-9 |
|---|---|
Molekularformel |
C6H5N3O |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
5-hydroxypyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H5N3O/c10-9-2-1-6-5(4-9)3-7-8-6/h1-4,10H |
InChI-Schlüssel |
XXGLUTOGXXEISA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C2C1=NN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



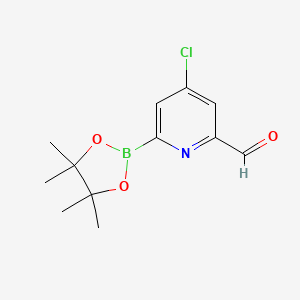

![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)


